(5Z)-5,11-Dihydro-5-(3-hydroxypropylidene)-10H-dibenzo[a,d]cyclohepten-10-one
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Overview
Description
(5Z)-5,11-Dihydro-5-(3-hydroxypropylidene)-10H-dibenzo[a,d]cyclohepten-10-one is a complex organic compound belonging to the dibenzo[a,d]cycloheptene family This compound is characterized by its unique structure, which includes a hydroxypropylidene group and a dibenzo[a,d]cycloheptenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5,11-Dihydro-5-(3-hydroxypropylidene)-10H-dibenzo[a,d]cyclohepten-10-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one.
Formation of the Hydroxypropylidene Group: The hydroxypropylidene group is introduced through a reaction with a suitable reagent, such as 3-bromopropylidene.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5,11-Dihydro-5-(3-hydroxypropylidene)-10H-dibenzo[a,d]cyclohepten-10-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxypropylidene group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted cycloheptenes .
Scientific Research Applications
(5Z)-5,11-Dihydro-5-(3-hydroxypropylidene)-10H-dibenzo[a,d]cyclohepten-10-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5,11-Dihydro-5-(3-hydroxypropylidene)-10H-dibenzo[a,d]cyclohepten-10-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclobenzaprine: A tricyclic compound with muscle relaxant properties.
5-Ethynyl-5H-dibenzo[a,d]cyclohepten-5-ol: Known for its unique hydrogen bonding interactions.
Uniqueness
(5Z)-5,11-Dihydro-5-(3-hydroxypropylidene)-10H-dibenzo[a,d]cyclohepten-10-one stands out due to its specific structural features and the presence of the hydroxypropylidene group, which imparts unique chemical and biological properties .
Properties
IUPAC Name |
(2Z)-2-(3-hydroxypropylidene)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c19-11-5-10-15-14-7-2-1-6-13(14)12-18(20)17-9-4-3-8-16(15)17/h1-4,6-10,19H,5,11-12H2/b15-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXGUCKNAOWWIX-GDNBJRDFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=CCCO)C3=CC=CC=C3C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2/C(=C/CCO)/C3=CC=CC=C3C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435405 |
Source
|
Record name | FT-0666881 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156458-89-8 |
Source
|
Record name | FT-0666881 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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